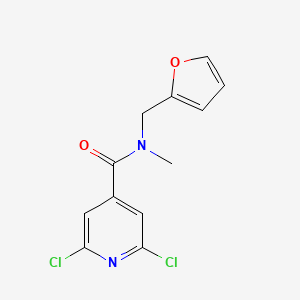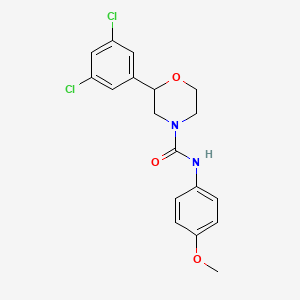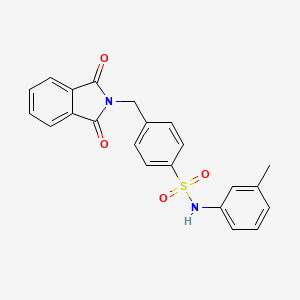
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide, also known as DTBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Antihyperglycemic Activity
- A study conducted by Eissa (2013) found that derivatives of isoindoline-1,3-dione, including compounds similar to 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide, showed promising antihyperglycemic activity. These compounds were compared with gliclazide, a reference antidiabetic drug, and exhibited significant serum glucose reduction (Eissa, 2013).
Carbonic Anhydrase Inhibition
- Research by Sethi et al. (2013) and Sethi et al. (2014) demonstrated that derivatives of 1,3-dioxoisoindolin-2-yl benzenesulfonamide, including compounds similar to the one , are effective inhibitors of human carbonic anhydrase isoforms, which are relevant in treating conditions like glaucoma and epilepsy. These studies highlighted the compounds' inhibitory properties with affinities in the low nanomolar range for various isoforms (Sethi et al., 2013); (Sethi et al., 2014).
Anticancer Potential
- Karakuş et al. (2018) explored derivatives of 1,3-dioxoisoindolin-2-yl benzenesulfonamide for anticancer activity. They found that these compounds exhibited marked anticancer activity against certain human cancer cell lines, indicating their potential as therapeutic agents for cancer treatment (Karakuş et al., 2018).
- Another study by Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with derivatives of 1,3-dioxoisoindolin-2-yl benzenesulfonamide, demonstrating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy due to its high singlet oxygen quantum yield (Pişkin et al., 2020).
Antiepileptic Agent
- Sethi et al. (2016) reported that certain dioxoisoindolin benzene sulfonamide derivatives exhibited significant antiepileptic activity. These compounds showed higher antiepileptic activity than acetazolamide, a standard antiepileptic drug, in the MES study (Sethi et al., 2016).
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-15-5-4-6-17(13-15)23-29(27,28)18-11-9-16(10-12-18)14-24-21(25)19-7-2-3-8-20(19)22(24)26/h2-13,23H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDCMHLAAPOYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

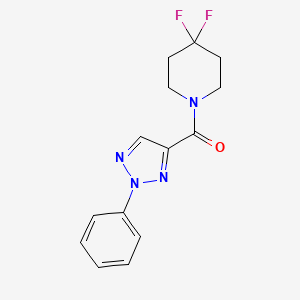

![3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2488030.png)
![2-ethoxy-N-{3-[3-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2488031.png)
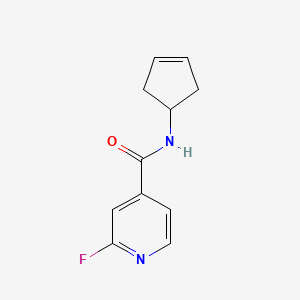
![2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2488033.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid](/img/structure/B2488034.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/no-structure.png)
![3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2488040.png)
![N-methyl-N-{[3-(6-morpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}butan-1-amine](/img/structure/B2488042.png)
![N~6~-(2-methoxyethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2488044.png)
